1-(Diphenylmethyl)pyrrolidine

Description

Evolution of Pyrrolidine (B122466) Scaffold Utilization in Complex Molecule Synthesis

The use of the pyrrolidine scaffold has evolved significantly, becoming a cornerstone in the synthesis of complex molecules. researchgate.net Initially recognized for its presence in alkaloids and other natural products, chemists now widely employ this versatile scaffold to create compounds for treating a range of human diseases. researchgate.netmdpi.com The sp³-hybridization of the pyrrolidine ring allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional complexity of a molecule. researchgate.netnih.gov This three-dimensionality is a desirable trait in medicinal chemistry as it can enhance biological activity by optimizing interactions with biological targets. researchgate.net

Modern synthetic strategies focus on both the construction of the pyrrolidine ring from various precursors and the functionalization of pre-existing pyrrolidine rings, such as those in proline derivatives. researchgate.net The development of methods like the asymmetric [C + NC + CC] cycloaddition reaction has enabled the creation of enantiomerically pure pyrrolidine fragments with high degrees of saturation and shape diversity. nih.gov These advancements allow for the synthesis of complex tetracyclic fused scaffolds and other intricate molecular architectures. acs.org

Significance of the Diphenylmethyl Moiety in Pyrrolidine Derivatives

The incorporation of a diphenylmethyl (benzhydryl) group into pyrrolidine derivatives has a profound impact on their chemical and biological properties. ontosight.ai This bulky moiety influences the compound's reactivity, selectivity in chemical reactions, and its interactions with biological targets. ontosight.aicymitquimica.com

In the context of medicinal chemistry, the diphenylmethyl group is a key feature in several biologically active compounds. For instance, in certain pyrrolidine-2,5-dione derivatives, a benzhydryl group at the 3-position has been shown to be crucial for their anticonvulsant properties. nih.gov The steric bulk of the diphenylmethyl group can enhance the binding affinity and specificity of a molecule to its target, a critical factor in drug design. vulcanchem.com Furthermore, the lipophilicity conferred by the two phenyl rings can influence a compound's pharmacokinetic profile. ontosight.ai

Research Context and Academic Importance of 1-(Diphenylmethyl)pyrrolidine Investigations

Investigations into this compound and its derivatives are driven by their potential applications in various fields of chemistry. The academic importance of this class of compounds stems from their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals. For example, derivatives of this compound are key intermediates in the synthesis of muscarinic receptor antagonists like darifenacin. google.com

The chiral nature of many this compound derivatives makes them valuable in asymmetric synthesis. vulcanchem.comsigmaaldrich.com They can be used as chiral auxiliaries or as ligands in asymmetric catalysis to control the stereochemical outcome of a reaction. vulcanchem.comresearchgate.net The study of these compounds contributes to the broader understanding of stereochemistry and its influence on biological activity. nih.govcymitquimica.com Research in this area continues to explore new synthetic routes and applications, highlighting the ongoing academic and industrial interest in the this compound scaffold. google.comresearchgate.net

Chemical Profile of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N | nih.gov |

| Molecular Weight | 237.34 g/mol | nih.gov |

| CAS Number | 6622-08-8 | nih.gov |

| IUPAC Name | 1-benzhydrylpyrrolidine | nih.gov |

| Synonyms | This compound | nih.gov |

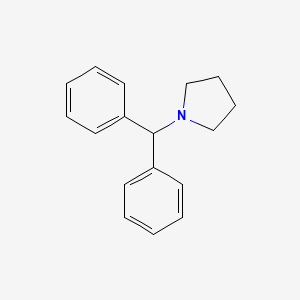

Structure

2D Structure

3D Structure

Properties

CAS No. |

6622-08-8 |

|---|---|

Molecular Formula |

C17H19N |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

1-benzhydrylpyrrolidine |

InChI |

InChI=1S/C17H19N/c1-3-9-15(10-4-1)17(18-13-7-8-14-18)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |

InChI Key |

DJMXWKUBTGMKCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Studies of Diphenylmethylpyrrolidine Systems

Fundamental Reaction Pathways of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the 1-(Diphenylmethyl)pyrrolidine system is a tertiary amine, which defines its fundamental reactivity. Its lone pair of electrons allows it to act as both a nucleophile and a base, leading to several characteristic reaction pathways.

Tertiary amines, including the pyrrolidine nitrogen in this compound, can be readily oxidized to form N-oxides. This transformation involves the formation of a new N-O bond, converting the amine into a polar, neutral molecule known as an amine oxide. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The process for related alicyclic tertiary amines, such as N-methylpyrrolidine (NMP), has been well-documented, where oxidation leads to the formation of N-methylpyrrolidine N-oxide. nih.gov This conversion is significant in metabolic studies, as tertiary amine N-oxides can be major metabolites of parent drug compounds. jbclinpharm.org The reaction proceeds via nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidant. For this compound, this reaction would yield this compound N-oxide.

Table 1: General Scheme for N-Oxidation

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | H₂O₂ or RCO₃H | This compound N-oxide |

While the saturated pyrrolidine ring is generally resistant to reduction, specific transformations involving the nitrogen center can be classified as reductive pathways that yield different amine derivatives.

One such pathway is the reduction of the corresponding N-oxide back to the parent tertiary amine. This "retro-reduction" has been observed for various tertiary amine N-oxides and can be facilitated by biological systems or chemical reagents. jbclinpharm.org This reaction regenerates the this compound from its oxidized metabolite.

Another significant reductive pathway is the cleavage of the N-C(diphenylmethyl) bond via catalytic hydrogenolysis. The diphenylmethyl group is structurally similar to a benzyl (B1604629) group, which is a common protecting group for amines that can be removed by reduction. Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (H₂ gas), the N-C bond can be cleaved to yield pyrrolidine and diphenylmethane. This process is a valuable synthetic tool for deprotection or modification of the amine.

Table 2: Reductive Pathways

| Starting Material | Reaction Type | Reagents | Products |

|---|---|---|---|

| This compound N-oxide | Retro-reduction | Reducing Agents | This compound |

| This compound | Hydrogenolysis | H₂, Pd/C | Pyrrolidine + Diphenylmethane |

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. It can readily participate in nucleophilic substitution reactions with various electrophiles. A classic example is the reaction with alkyl halides, known as the Menschutkin reaction, which results in the formation of a quaternary ammonium (B1175870) salt. mdpi.com In this SN2 reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. mdpi.com The product is a positively charged quaternary ammonium ion with the halide as the counter-ion. These salts are generally stable, non-volatile compounds with different physical and chemical properties compared to the parent amine. mdpi.comnih.gov

Table 3: Nucleophilic Substitution (Quaternization)

| Reactants | Reaction Type | Product |

|---|---|---|

| This compound + Alkyl Halide (R-X) | SN2 (Menschutkin Reaction) | 1-Alkyl-1-(diphenylmethyl)pyrrolidinium Halide |

Mechanistic Investigations in Organocatalysis

Derivatives of diphenylmethylpyrrolidine, particularly those with the diphenylmethyl group at the 2-position, are central to the field of asymmetric organocatalysis. Their ability to create a specific chiral environment around the nitrogen atom allows for the stereoselective synthesis of complex molecules.

Chiral pyrrolidine derivatives serve as highly effective asymmetric catalysts for a wide array of organic transformations. mdpi.com The (S)- or (R)-enantiomers of 2-(diphenylmethyl)pyrrolidine and its analogues are used to induce high levels of enantioselectivity in reactions such as Michael additions, aldol (B89426) reactions, and epoxidations. mdpi.comnih.gov In these roles, the catalyst is a secondary amine that reversibly forms key intermediates with the substrates. The bulky diphenylmethyl group plays a crucial role in stereochemical control by sterically shielding one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. This directed attack results in the preferential formation of one enantiomer of the product.

Table 4: Examples of Asymmetric Reactions using Diphenylmethylpyrrolidine-type Catalysts

| Reaction Type | Catalyst Type | Typical Substrates | Stereoselectivity |

|---|---|---|---|

| Aldol Reaction | (S)-2-(Diphenylmethyl)pyrrolidine derivatives | Ketones, Aldehydes | High enantioselectivity (up to 97% ee) mdpi.com |

| Michael Addition | Prolinamide derivatives | Aldehydes, Nitroalkenes | Good catalytic performance mdpi.com |

| Epoxidation | (S)-2-(Fluorodiphenylmethyl)pyrrolidine | α,β-Unsaturated Aldehydes | High stereoselectivity mdpi.com |

The mechanism of catalysis by secondary amines like diphenylmethylpyrrolidine derivatives proceeds through two primary types of intermediates: enamines and iminium ions.

Enamine Formation: When the chiral secondary amine catalyst reacts with an enolizable aldehyde or ketone, it forms a nucleophilic enamine intermediate. masterorganicchemistry.comnih.gov The formation is a condensation reaction that proceeds through a hemiaminal intermediate, followed by the loss of a water molecule to form an iminium ion. youtube.commsu.edu A base then removes a proton from the α-carbon, yielding the neutral enamine. masterorganicchemistry.comyoutube.com The nitrogen atom's lone pair donates electron density into the C=C double bond, making the α-carbon strongly nucleophilic. masterorganicchemistry.com This "activated" intermediate can then react with various electrophiles. The chiral scaffold of the catalyst directs this subsequent reaction to proceed stereoselectively. nih.gov

Iminium Ion Formation: In reactions involving α,β-unsaturated aldehydes or ketones, the chiral secondary amine catalyst forms a positively charged iminium ion. nih.goviaea.org This process also involves a condensation reaction with the carbonyl group. The formation of the iminium ion lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating the β-carbon for nucleophilic attack. nih.gov The bulky chiral substituent on the pyrrolidine ring effectively blocks one face of the molecule, leading to a highly enantioselective addition of the nucleophile. nih.gov After the nucleophilic addition, the catalyst is regenerated by hydrolysis of the resulting enamine.

The ability to selectively form and control the reactivity of these enamine and iminium ion intermediates is fundamental to the power of diphenylmethylpyrrolidine systems in modern asymmetric organocatalysis. masterorganicchemistry.comnih.gov

Catalytic Activation Mechanisms, including Hydrogen Bonding and Phase Transfer Catalysis

The catalytic activity of systems involving this compound and its derivatives often relies on subtle, noncovalent interactions to achieve activation of substrates. Key among these are hydrogen bonding and mechanisms facilitated by phase transfer catalysis.

Hydrogen Bonding:

In the realm of organocatalysis, derivatives of this compound can be functionalized to act as hydrogen-bond donors. For instance, the introduction of urea, thiourea, or squaramide moieties onto the pyrrolidine nitrogen transforms the molecule into a potent chiral hydrogen-bond donor (HBD) catalyst. nih.gov These catalysts operate by forming hydrogen bonds with electrophilic substrates, such as carbonyl compounds or imines. This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, rendering it more susceptible to nucleophilic attack. illinois.edu The diphenylmethyl group, being a bulky substituent, plays a crucial role in creating a specific chiral environment around the catalytic site, thereby influencing the stereochemical outcome of the reaction.

The effectiveness of such catalysts is dependent on the nature of the hydrogen-bond donating group and the steric and electronic properties of the substituents on the pyrrolidine ring. nih.gov Studies on analogous aryl pyrrolidine-based HBD catalysts have shown that a network of noncovalent interactions is responsible for enantioselectivity. nih.gov For example, in the context of aza-Michael additions, computational studies on pyrrolidine itself have shown that catalysts can reduce the Pauli repulsion between reactants, which is a significant factor in accelerating the reaction. researchgate.net

Phase Transfer Catalysis:

This compound derivatives can also be employed in phase-transfer catalysis (PTC). In PTC, a catalyst transports a reactant from one phase (typically aqueous or solid) into another (typically organic), where the reaction occurs. nih.govmdpi.com Quaternary ammonium salts derived from this compound can function as such catalysts. The lipophilic diphenylmethyl group enhances the solubility of the catalyst-anion ion pair in the organic phase.

The general mechanism involves the exchange of an anion at the interface of the two phases to form a lipophilic ion pair with the cationic catalyst. ptfarm.pl This ion pair then migrates into the organic phase, where the anion can react with the substrate. The bulky nature of the diphenylmethyl group can influence the tightness of the ion pair and, in the case of chiral catalysts, can create a chiral environment that leads to enantioselective transformations. unimi.it Preliminary experiments with related cationic pyrrolidinium-annelated dibenzosemibullvalene structures have suggested their potential as phase-transfer catalysts in alkylation reactions. nih.gov

The table below summarizes the key aspects of these catalytic activation mechanisms.

| Activation Mechanism | Role of this compound System | Key Interactions | Effect on Reactivity |

| Hydrogen Bonding | Acts as a chiral hydrogen-bond donor (when functionalized). | Formation of hydrogen bonds between the catalyst and the electrophilic substrate. | Lowers the LUMO of the electrophile, increasing its susceptibility to nucleophilic attack. |

| Phase Transfer Catalysis | Forms a lipophilic cation that pairs with a reactive anion. | Ion-pair formation and transport across phase boundaries. | Facilitates the reaction of anions in a non-polar organic phase. |

Influence of Stereochemistry on Reaction Outcomes and Stereocontrol

The stereochemistry of this compound, which possesses a chiral center at the 2-position of the pyrrolidine ring, is a critical factor in determining the outcome of stereoselective reactions. The specific arrangement of the diphenylmethyl group relative to the pyrrolidine ring creates a defined three-dimensional space that can direct the approach of incoming reagents.

In reactions where this compound or its derivatives are used as chiral catalysts or auxiliaries, the inherent chirality of the molecule is transferred to the transition state of the reaction, leading to the preferential formation of one enantiomer or diastereomer of the product. The stereoselective synthesis of various pyrrolidine derivatives often relies on the control exerted by chiral precursors or catalysts. nih.govnih.govmdpi.comchemistryviews.orgrsc.org

For instance, in catalytic applications, the diphenylmethyl group can effectively shield one face of the reactive center, forcing the substrate to approach from the less hindered side. This steric hindrance is a powerful tool for achieving high levels of stereocontrol. The enantiomers of 2-diphenylmethylpyrrolidine (B12819165) are utilized industrially as chiral derivatizing agents, highlighting the importance of their stereochemistry in synthetic applications. wikipedia.orgcaymanchem.com

The table below presents examples of reaction types where the stereochemistry of pyrrolidine-based systems is known to be influential, and by extension, where the stereochemistry of this compound would be expected to play a significant role.

| Reaction Type | Influence of Stereochemistry | Expected Outcome with this compound |

| Asymmetric Alkylation | The chiral catalyst directs the approach of the electrophile to a prochiral enolate. | High enantioselectivity in the formation of the new carbon-carbon bond. |

| [3+2] Cycloaddition | The stereochemistry of the azomethine ylide precursor dictates the stereochemistry of the resulting pyrrolidine ring. | Formation of densely substituted pyrrolidines with controlled stereocenters. chemistryviews.org |

| Catalytic Hydrogenation | A stereocenter on a substituted pyrrole (B145914) directs the diastereoselective reduction of the ring. nih.gov | Diastereoselective formation of substituted pyrrolidines. |

Exploration of Decomposition Pathways and Chemical Stability

The chemical stability of a compound is a measure of its resistance to chemical change or decomposition. 182.160.97 The stability of this compound is influenced by environmental factors such as temperature, light, and the presence of oxidizing agents. researchgate.netiipseries.orgcmcpharm.com While specific, in-depth studies on the decomposition pathways of this compound are not extensively available in the literature, insights can be gained from studies of related compounds and general principles of chemical stability.

Understanding degradation mechanisms is crucial for determining appropriate storage conditions and shelf-life. cmcpharm.com For pyrrolidine derivatives, potential decomposition pathways could involve oxidation of the amine, cleavage of the pyrrolidine ring, or reactions involving the diphenylmethyl group.

A study on the chemical stability of a blend containing 1-(2-hydroxyethyl)pyrrolidine, a related tertiary amine, provides some relevant insights. In that study, the presence of high concentrations of oxygen and iron significantly reduced the stability of the 1-(2-hydroxyethyl)pyrrolidine. The major degradation products identified in cyclic experiments included pyrrolidine itself, suggesting that cleavage of the substituent from the nitrogen atom is a possible decomposition pathway.

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. nih.govmdpi.comresearchgate.net The thermal decomposition of nitrogen-containing heterocyclic compounds can be complex, often involving radical mechanisms. For this compound, thermal stress could potentially lead to homolytic cleavage of the C-N bond connecting the diphenylmethyl group to the pyrrolidine ring, or fragmentation of the pyrrolidine ring itself.

The following table outlines potential degradation factors and their likely effects on the stability of this compound, based on general chemical principles and data from related compounds.

| Degradation Factor | Potential Decomposition Pathway | Likely Products |

| Oxidation | Oxidation of the tertiary amine. Cleavage of the benzylic C-H bond. | N-oxides, products of ring opening. Benzophenone (B1666685). |

| High Temperature | Homolytic cleavage of the C-N bond. Fragmentation of the pyrrolidine ring. | Diphenylmethyl radical, pyrrolidinyl radical, smaller volatile molecules. |

| Acidic Conditions | Protonation of the amine. Potential for ring-opening under harsh conditions. | 1-(Diphenylmethyl)pyrrolidinium salt. |

| Light (Photolysis) | Excitation of the aromatic rings, leading to radical formation. | Complex mixture of degradation products. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Application as Chiral Solvating Agents (CSAs) for Enantiomeric Composition Assessment

Chiral molecules like 1-(Diphenylmethyl)pyrrolidine can be employed as chiral solvating agents (CSAs) in NMR spectroscopy to determine the enantiomeric composition of other chiral compounds, such as carboxylic acids. When a CSA is added to a solution of a racemic or enantiomerically enriched analyte, it forms transient diastereomeric complexes through non-covalent interactions, such as hydrogen bonding. These diastereomeric complexes are energetically different and exist in a dynamic equilibrium with the free molecules.

Because the constituent enantiomers of the analyte are in different chiral environments within these transient complexes, their corresponding nuclei will experience slightly different magnetic fields. This difference results in the splitting of NMR signals for the analyte's enantiomers, a phenomenon known as enantiodiscrimination. The relative areas of the separated signals in the ¹H or ¹³C NMR spectrum are directly proportional to the concentration of each enantiomer, allowing for the precise determination of the enantiomeric excess (ee). The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the CSA's effectiveness for that particular analyte.

The utility of pyrrolidine-based CSAs, including derivatives of diphenylprolinol which are structurally related to this compound, has been demonstrated for the enantiodiscrimination of various carboxylic acids. The presence of both a hydrogen bond donor (the pyrrolidine (B122466) N-H, if present, or an O-H in related structures) and a hydrogen bond acceptor is often key to the formation of stable diastereomeric complexes, leading to effective signal separation. A linear relationship is typically observed when plotting the experimentally determined ee values from NMR against the known ee values of prepared samples, validating the method for quantitative analysis.

Detailed Structural Conformation Analysis via NMR Techniques

NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamic behavior of molecules in solution. The conformation of this compound is determined by the rotational freedom around its single bonds and the puckering of the pyrrolidine ring.

The pyrrolidine ring is not planar and can adopt various "envelope" or "twist" conformations, which interconvert rapidly at room temperature. The specific conformation can be influenced by the steric bulk of the diphenylmethyl substituent. The orientation of the diphenylmethyl group relative to the pyrrolidine ring is also a key conformational feature.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. By analyzing the pattern and intensity of NOESY cross-peaks, it is possible to deduce the preferred conformation of the molecule in solution. For instance, NOEs between the protons of the diphenylmethyl group and specific protons on the pyrrolidine ring can define their relative orientation.

Furthermore, the analysis of coupling constants (J-values) between protons can provide information about dihedral angles through the Karplus equation, offering further insight into the geometry of the pyrrolidine ring and the orientation of its substituent. NMR line shape analysis can also provide information on the rates of conformational exchange processes.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₇H₁₉N), the nominal molecular weight is 237 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 237 under electron ionization (EI) conditions, or a protonated molecular ion ([M+H]⁺) at m/z 238 under softer ionization techniques like electrospray ionization (ESI).

The fragmentation of the molecular ion provides a "fingerprint" that can aid in structural confirmation. The fragmentation pathways are governed by the relative stability of the resulting fragment ions and neutral losses. For this compound, the most likely fragmentation pathways would involve the cleavage of the bond between the diphenylmethyl group and the pyrrolidine ring, as this bond is benzylic and allylic to the nitrogen atom, making it susceptible to cleavage.

Predicted Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| 237 (M⁺) | Diphenylmethyl cation (benzhydryl cation) | Pyrrolidinyl radical | 167 |

| 237 (M⁺) | Pyrrolidiniumyl cation | Diphenylmethyl radical | 70 |

| 167 | Tropylium (B1234903) ion | Phenyl radical | 91 |

The most prominent fragment would likely be the highly stable diphenylmethyl cation (benzhydryl cation) at m/z 167. This carbocation is stabilized by the resonance of two phenyl rings. Further fragmentation of the benzhydryl cation could lead to the formation of a tropylium ion at m/z 91. Cleavage resulting in a charged pyrrolidine fragment at m/z 70 is also possible. The analysis of these characteristic fragments in a tandem mass spectrometry (MS/MS) experiment would provide definitive structural confirmation.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The resulting spectrum is a unique fingerprint of the compound, with specific peaks corresponding to the stretching and bending of different chemical bonds.

For this compound, the FTIR and Raman spectra would be characterized by vibrations of the pyrrolidine ring and the two phenyl groups.

Expected Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl rings. |

| C-H stretching (Aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the CH and CH₂ groups of the pyrrolidine ring. |

| C=C stretching (Aromatic) | 1600 - 1450 | In-plane stretching of the carbon-carbon double bonds within the phenyl rings. |

| CH₂ bending (Scissoring) | ~1470 - 1440 | Bending of the CH₂ groups in the pyrrolidine ring. |

| C-N stretching | 1250 - 1020 | Stretching of the carbon-nitrogen bonds within the pyrrolidine ring. |

| C-H out-of-plane bending (Aromatic) | 900 - 675 | Bending of the C-H bonds on the phenyl rings, characteristic of the substitution pattern. A strong band around 700-750 cm⁻¹ would be expected for monosubstituted benzene (B151609) rings. |

The FTIR spectrum would likely show strong absorptions for the C-H and C-N stretching modes. The Raman spectrum, on the other hand, would be expected to show strong signals for the symmetric aromatic C=C stretching modes due to the high polarizability of the pi-electron systems in the phenyl rings. The combination of both techniques provides a comprehensive vibrational profile of the molecule.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography is an analytical technique used to determine the atomic and molecular structure of a crystal. By diffracting a beam of X-rays through a single crystal of a compound, a three-dimensional map of electron density can be generated, from which the precise positions of the atoms, bond lengths, bond angles, and torsional angles can be determined.

For a chiral compound like this compound, single-crystal X-ray crystallography is the definitive method for determining its absolute configuration (the specific R or S configuration at the chiral center). This is typically achieved by using a radiation source that allows for the measurement of anomalous dispersion effects.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and conformational preferences of molecules. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular geometries, orbital energies, and charge distributions. unige.ch For 1-(diphenylmethyl)pyrrolidine, these calculations reveal the spatial arrangement of the diphenylmethyl and pyrrolidine (B122466) moieties and the electronic properties that govern its reactivity.

Table 1: Theoretical Conformational Analysis Data Example Note: This table is illustrative, based on typical outputs from quantum chemical calculations.

| Conformer | Dihedral Angle (°) (N-C-Cα-Cphenyl1) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Axial-like | -75 | 0.00 | 1.85 |

| Equatorial-like | 170 | 1.25 | 1.92 |

| Intermediate A | 60 | 2.10 | 2.05 |

| Intermediate B | -150 | 2.50 | 1.98 |

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. nih.govrsc.org For reactions involving this compound, either as a catalyst or a reactant, DFT calculations can map out the potential energy surface, identifying the lowest energy path from reactants to products. mdpi.com

These calculations are instrumental in understanding selectivity in chemical transformations. For example, in asymmetric catalysis where a chiral derivative of this compound is used, DFT can help explain why one stereoisomer is formed preferentially over another. By calculating the activation energies for the pathways leading to different products, researchers can predict and rationalize the observed stereoselectivity. nih.gov The accuracy of these predictions can be enhanced by incorporating solvent effects, often through continuum solvation models, to better mimic experimental conditions. mdpi.comnih.gov

Molecular Modeling and Dynamics Simulations of Diphenylmethylpyrrolidine Systems

While quantum chemical calculations provide detailed information about static structures, molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. sciopen.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and the formation of catalyst-substrate complexes in a simulated environment. mdpi.comnih.gov

For a system involving a this compound-based catalyst, MD simulations can reveal how the catalyst's conformation fluctuates in solution and how it interacts with substrate molecules. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that are crucial for the catalytic process. nih.gov By visualizing these dynamic events, scientists can gain a deeper understanding of the catalytic cycle at an atomistic level, which is often difficult to achieve through experimental methods alone. chemrxiv.org

Structure-Activity Relationship (SAR) Studies in Chemical Transformations

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its functional activity. nih.gov For this compound and its derivatives, computational SAR studies are invaluable for designing more effective catalysts or molecules with desired properties.

Stereochemistry plays a critical role in the functionality of chiral molecules. nih.govresearchgate.net The two enantiomers of a chiral this compound derivative can exhibit vastly different reactivity and selectivity in asymmetric reactions. Computational studies can quantify these differences by modeling the transition states for reactions catalyzed by each enantiomer. The enantiomer that leads to a lower energy transition state for the desired product will be the more effective catalyst. This analysis helps in understanding the origin of enantioselectivity and in designing catalysts that can achieve higher levels of stereocontrol. nih.gov

The catalytic performance of a this compound-based catalyst can be fine-tuned by modifying its structure with different functional groups. SAR studies explore how changes in substituents on the pyrrolidine ring or the phenyl groups affect catalytic activity and selectivity. mdpi.com For instance, introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the catalyst, which in turn can influence its interaction with the substrate. Computational models can predict the impact of these modifications, allowing for a systematic and rational approach to catalyst optimization, thereby reducing the need for extensive experimental screening. nih.gov

Table 2: Example SAR Data from Computational Screening Note: This table is illustrative, showing how computational data can be used to correlate structure with performance.

| Derivative (Modification) | Calculated Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (%) | Key Interaction with Substrate |

|---|---|---|---|

| Parent Compound | 15.2 | 85 | π-π stacking |

| 4-Methoxy (Phenyl) | 14.5 | 92 | Enhanced π-π stacking |

| 4-Nitro (Phenyl) | 16.1 | 78 | Weakened π-π stacking |

| 3-Hydroxy (Pyrrolidine) | 14.8 | 90 | Hydrogen bonding |

In the context of medicinal chemistry and drug design, pharmacophore modeling is a powerful tool for identifying the essential structural features required for a molecule to interact with a specific biological target. nih.govresearchgate.net A pharmacophore model represents the 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity. mdpi.com

If derivatives of this compound are being investigated for their biological activity, pharmacophore models can be generated based on a set of known active compounds. researchgate.net These models can then be used to virtually screen large chemical databases to identify new molecules that fit the pharmacophore and are likely to be active. mdpi.com This approach accelerates the discovery of new lead compounds and provides a framework for optimizing the this compound scaffold to enhance its interaction with the target, leading to improved potency and selectivity. researchgate.net

Applications of 1 Diphenylmethyl Pyrrolidine and Its Derivatives in Modern Organic Synthesis

Chiral Building Blocks in Asymmetric Synthesis

Chiral pyrrolidine (B122466) derivatives serve as valuable chiral building blocks, which are enantiomerically pure compounds used as starting materials for the synthesis of complex, optically active molecules. rsc.orgsigmaaldrich.com The inherent chirality of these building blocks is incorporated into the final product, establishing a key stereocenter from the outset of the synthetic sequence. The use of a pre-existing chiral scaffold is a common and effective strategy for producing optically pure compounds with good yields. mdpi.com

The synthesis of these chiral building blocks often begins with readily available chiral precursors, such as amino acids like L-proline. For instance, (S)-prolinol, derived from the reduction of proline, is a frequent starting point for creating more complex pyrrolidine-containing drugs and intermediates. mdpi.com The general approach involves leveraging the existing stereocenter of the starting material to construct new, highly functionalized pyrrolidine structures.

An example of creating versatile pyrrolidine building blocks is through the asymmetric intramolecular Michael reaction. rsc.org This method can produce substituted pyrrolidines with moderate to excellent optical yields, which then serve as key intermediates for enantioselective alkaloid synthesis. rsc.org Similarly, asymmetric 1,3-dipolar cycloadditions are employed to synthesize trans-3,4-disubstituted pyrrolidines, which are valuable building blocks for bioactive compounds like glycosidase inhibitors. These methods underscore the importance of the pyrrolidine framework as a reliable starting point for asymmetric synthesis.

Ligands in Metal-Catalyzed Asymmetric Transformations

Derivatives of 1-(diphenylmethyl)pyrrolidine are extensively used as chiral ligands in metal-catalyzed asymmetric reactions. In this role, the chiral pyrrolidine-based molecule coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. researchgate.net This approach is central to modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

A straightforward and flexible method for preparing such ligands involves a synthetic strategy that starts with the diastereoselective allylation of imines derived from phenylglycinol, followed by a cyclization sequence. researchgate.net These pyrrolidine-based P,N-ligands (containing phosphorus and nitrogen donor atoms) have been successfully applied in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. researchgate.net

The effectiveness of these ligands is demonstrated in reactions like the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate. A series of chiral aminophosphine (B1255530) ligands derived from (S)-prolinol, featuring a siloxymethyl group on the pyrrolidine backbone, have been shown to yield products with up to 98% enantiomeric excess (ee). rsc.org The enantioselectivity of these transformations is highly dependent on the structure of the ligand, the metal used, and the reaction conditions. For example, in the asymmetric allylic allylation using certain pyrrolidine-based ligands, enantioselectivities of up to 84% ee have been obtained. researchgate.net

| Ligand Type | Metal Catalyst | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Pyrrolidine-based P,N-Ligand | Palladium | Asymmetric Allylic Allylation | Up to 84% | researchgate.net |

| (S)-Prolinol-derived Aminophosphine | Palladium | Asymmetric Allylic Alkylation | Up to 98% | rsc.org |

| Pyrrolidine-based Ligand | Palladium | Alkene Carboamination | Up to 94% | nih.gov |

These transformations provide a powerful means for the asymmetric construction of important nitrogen-containing heterocycles. nih.gov The development of new pyrrolidine-based ligands continues to be a key area of research for expanding the scope and efficiency of metal-catalyzed asymmetric reactions. researchgate.net

Chiral Auxiliary Compounds in Stereoselective Chemical Reactions, e.g., Alkylation and Diels-Alder

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the reaction, the auxiliary is removed, having fulfilled its role of inducing chirality in the product. Pyrrolidine derivatives have been employed as effective chiral auxiliaries in various stereoselective transformations, including alkylation and Diels-Alder reactions. harvard.edunih.gov

The Diels-Alder reaction, a powerful method for forming cyclohexene (B86901) rings with multiple stereocenters, has been a major area for the application of chiral auxiliaries. nih.gov While many advances have focused on chiral Lewis acid catalysts, the use of chiral auxiliaries remains a robust strategy. nih.govnih.gov For example, N-acyloxazolidinones, which can be conceptually related to derivatized pyrrolidines, have proven to be highly effective dienophiles that lead to excellent diastereoselectivity in Diels-Alder reactions. harvard.edu The stereochemical outcome is often rationalized by a model where the auxiliary chelates to a Lewis acid, creating a rigid conformation that blocks one face of the dienophile, forcing the diene to approach from the less hindered side. harvard.edu

In the context of alkylations, chiral auxiliaries derived from amino alcohols—a category that includes prolinol derivatives—are well-established for controlling the formation of new carbon-carbon bonds. The auxiliary is first attached to the substrate, typically forming an enolate under basic conditions. The chiral environment created by the auxiliary then directs the approach of the electrophile (e.g., an alkyl halide), leading to the formation of one stereoisomer in preference to the other. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

While specific examples detailing this compound as the auxiliary in these exact reactions are not prevalent in the provided sources, the fundamental principles are well-established for related chiral pyrrolidine structures, highlighting their utility in stereocontrolled synthesis. harvard.eduprinceton.edu

Intermediate Compounds in the Synthesis of Complex Organic Molecules

The pyrrolidine scaffold is a recurring structural motif in a vast array of complex organic molecules, including alkaloids, vitamins, and pharmaceuticals. mdpi.comnih.gov Consequently, functionalized pyrrolidines like this compound and its derivatives often serve as crucial intermediate compounds in the total synthesis of these targets. An intermediate is a molecule that is formed during a multi-step synthesis and is then used in a subsequent step to build towards the final product.

The use of a pre-formed, often chiral, pyrrolidine ring as an intermediate simplifies the synthesis of complex molecules by providing a solid foundation with established stereochemistry. mdpi.com This strategy is evident in the synthesis of numerous drugs. For example, the antiviral drug Daclatasvir, used to treat Hepatitis C, is synthesized using an N-protected proline derivative which is alkylated and subsequently elaborated into the complex bis-imidazole structure of the final drug. mdpi.com Similarly, the synthesis of the allergy medication Clemastine and the migraine treatment Eletriptan involve pyrrolidine intermediates that are introduced early in the synthetic sequence. nih.gov

The development of enantioselective palladium-catalyzed carboamination reactions provides a route to 2-(arylmethyl)pyrrolidines, which are key structures in many natural products, such as the phenanthroindolizidine alkaloid (-)-tylophorine. nih.gov This method demonstrates how a pyrrolidine ring can be constructed and functionalized in a single, stereocontrolled step, generating a key intermediate for further elaboration. nih.gov

Precursors for Polycyclic and Heterocyclic Systems

Building on their role as intermediates, pyrrolidine derivatives are valuable precursors for the construction of more complex polycyclic and heterocyclic systems. These reactions often involve the pyrrolidine ring participating in annulation or cycloaddition reactions to form fused or spirocyclic ring systems.

Recent synthetic methods have focused on domino reactions where a pyrrolidine-forming step is combined with subsequent cyclizations in a one-pot process. For example, glycine-based [3+2] cycloadditions can be combined with other annulation reactions to create complex pyrrolidine-containing polycyclic compounds. researchgate.net Another approach involves the redox-annulation of α-ketoamides with secondary amines like pyrrolidine to furnish polycyclic imidazolidinone derivatives. researchgate.net

Design of Molecular Scaffolds for Chemical Libraries

In drug discovery and chemical biology, a molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a collection of related compounds, known as a chemical library. u-tokyo.ac.jprsc.org The pyrrolidine ring is considered a "privileged scaffold" because its structure is frequently found in bioactive compounds and can serve as a ligand for diverse biological targets. researchgate.netu-tokyo.ac.jp The three-dimensional character of the pyrrolidine scaffold makes it particularly attractive for designing libraries that explore 3D pharmacophore space, which can lead to improved physicochemical properties like solubility. nih.gov

The design of chemical libraries based on the pyrrolidine scaffold aims to generate structural diversity for screening against biological targets. nih.govrsc.org This scaffold-based approach involves identifying a core structure and then synthesizing a library of derivatives to find compounds with optimal potency and selectivity. rsc.org For instance, a fragment library of acids, including 1-phenylpyrrolidine (B1585074) derivatives, was created and screened to identify inhibitors of the Notum carboxylesterase, an enzyme involved in Wnt signaling pathways. nih.gov

Robust and flexible chemical methods are needed to synthesize diverse pyrrolidine fragments. nih.gov Metal-catalyzed asymmetric 1,3-dipolar cycloadditions are a powerful route to create diversely functionalized and stereochemically defined pyrrolidines for such libraries. nih.gov By systematically varying the components of the reaction, chemists can generate a wide array of pyrrolidine-based fragments that cover significant molecular and functional group space, adding valuable shape-based diversity to screening collections. nih.gov

Future Directions and Emerging Research Avenues

Integration of Continuous Flow Chemistry with Diphenylmethylpyrrolidine Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. scitube.ioresearchgate.net The application of this technology to the synthesis of 1-(Diphenylmethyl)pyrrolidine and its derivatives represents a significant area for future development. The principles of continuous flow, such as precise control over reaction parameters and improved heat and mass transfer, can address many of the challenges associated with conventional synthetic methods. researchgate.net

Flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control to minimize byproduct formation. nih.gov The synthesis of the pyrrolidine (B122466) ring, a key component of this compound, often involves multi-step sequences that can be streamlined and optimized in a continuous flow setup. nih.govresearchgate.net For instance, multi-step continuous processing has been successfully demonstrated for the formation of other nitrogen-containing heterocycles, showcasing the potential for telescoping reaction sequences without the need for isolating intermediates. acs.org

Future research in this area will likely focus on the development of dedicated continuous flow systems for the key bond-forming reactions in the synthesis of this compound. This could involve the design of microreactors and packed-bed reactors to facilitate key transformations, such as the initial alkylation or reductive amination steps. nih.gov The integration of in-line analytical techniques, such as mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy, will be crucial for real-time reaction monitoring and optimization, enabling rapid identification of optimal process conditions. rsc.org

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Impact on this compound Synthesis |

|---|---|---|---|

| Safety | Handling of large volumes of reagents and intermediates. | Small reaction volumes, better heat dissipation. scitube.io | Reduced risk when using reactive intermediates or performing highly exothermic reactions. |

| Efficiency | Longer reaction times, workup between steps. | Reduced reaction times, potential for telescoped reactions. nih.gov | Increased throughput and reduced manufacturing time. |

| Scalability | Challenges in scaling up due to heat and mass transfer limitations. | Scalable by running the system for longer durations. | More straightforward transition from laboratory to industrial production. |

| Process Control | Less precise control over temperature, mixing, and residence time. | Precise control over all reaction parameters. researchgate.net | Improved yield and purity of this compound. |

Exploration of Novel Catalytic Systems and Applications

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems for the synthesis and functionalization of this compound is a fertile ground for future research. While established methods exist for the construction of the pyrrolidine ring, there is a continuous drive for more efficient, selective, and sustainable catalytic processes. researchgate.net

One promising avenue is the exploration of earth-abundant metal catalysts, such as those based on cobalt, as alternatives to precious metal catalysts. rsc.org The development of cobalt-catalyzed tandem reactions, for example, could enable the one-pot synthesis of complex pyrrolidine derivatives from simple starting materials. rsc.org Furthermore, the use of photocatalysis and electrocatalysis offers sustainable alternatives to traditional thermal methods for C-H functionalization, which could be applied to the modification of the this compound scaffold. researchgate.net

Another area of interest lies in the development of novel chiral catalysts for the enantioselective synthesis of this compound derivatives. The pyrrolidine scaffold is a common feature in many biologically active molecules, and the ability to control its stereochemistry is often crucial for its therapeutic efficacy. nih.govresearchgate.net The design of new chiral gold(I) complexes and other transition metal catalysts could provide access to enantiomerically pure this compound derivatives with tailored biological activities. nih.gov

| Catalytic Strategy | Description | Potential Application to this compound |

|---|---|---|

| Earth-Abundant Metal Catalysis | Utilization of catalysts based on metals like cobalt and nickel. rsc.org | More cost-effective and sustainable synthesis of the pyrrolidine core. |

| Photocatalysis and Electrocatalysis | Using light or electricity to drive chemical reactions. researchgate.net | Novel methods for C-H functionalization of the pyrrolidine or diphenylmethyl groups. |

| Asymmetric Catalysis | Synthesis of specific stereoisomers using chiral catalysts. nih.gov | Production of enantiomerically pure derivatives for pharmacological applications. |

| Tandem Catalysis | Combining multiple catalytic transformations in a single pot. rsc.org | Streamlined synthesis of complex derivatives with increased molecular complexity. |

Advancements in Spectroscopic and Computational Methodologies for In-situ Analysis

The detailed understanding of reaction mechanisms and the real-time monitoring of chemical processes are critical for the development of efficient and robust synthetic methods. Advancements in spectroscopic and computational techniques are providing unprecedented insights into the formation and behavior of molecules like this compound.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of molecules. rsc.orgresearchgate.net Computational studies can provide detailed information about the energetics of different reaction pathways, the structures of transition states, and the factors that control selectivity. nih.govresearchgate.netmdpi.com For this compound, computational modeling can be used to design more efficient synthetic routes, predict the spectroscopic properties of novel derivatives, and understand the interactions of these molecules with biological targets. mdpi.comresearchgate.net

| Methodology | Application | Potential Insights for this compound |

|---|---|---|

| In-situ NMR Spectroscopy | Real-time monitoring of reaction mixtures. researchgate.net | Identification of transient intermediates and elucidation of reaction kinetics. |

| In-situ IR Spectroscopy | Tracking the concentration of functional groups during a reaction. nih.gov | Monitoring the progress of key bond-forming events. |

| Mass Spectrometry (MS) | Identification and quantification of reaction components. nih.gov | High-throughput screening of reaction conditions and online monitoring of continuous flow processes. rsc.org |

| Density Functional Theory (DFT) | Computational modeling of molecular structures and reaction pathways. rsc.orgresearchgate.net | Prediction of reactivity, selectivity, and spectroscopic properties; design of novel catalysts. |

Discovery of Unprecedented Reactivity and Synthetic Utilities

While the fundamental reactivity of the pyrrolidine and diphenylmethyl moieties is well-established, the exploration of novel reaction pathways and synthetic applications for this compound remains an active area of research. The unique combination of a nucleophilic nitrogen atom, a chiral center, and bulky aromatic groups provides a platform for the discovery of unprecedented reactivity.

One area of potential discovery lies in the development of novel multicomponent reactions that utilize this compound as a key building block. mdpi.com Multicomponent reactions offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. The development of new 1,3-dipolar cycloaddition reactions or other cascade processes involving this compound could lead to the synthesis of novel heterocyclic scaffolds with interesting biological properties. nih.gov

Furthermore, the diphenylmethyl group can be a site for further functionalization through C-H activation or other modern synthetic methods. beilstein-journals.org The development of selective methods for the modification of the aromatic rings could provide access to a wide range of novel derivatives with tailored electronic and steric properties. The exploration of the photophysical properties of these new derivatives could also open up applications in materials science. beilstein-journals.org

The pyrrolidine ring itself can serve as a scaffold for the synthesis of conformationally constrained peptides and other peptidomimetics. mdpi.com The incorporation of the this compound motif into these structures could lead to the development of novel therapeutic agents with improved metabolic stability and receptor binding affinity. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Diphenylmethyl)pyrrolidine, and what reagents/conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine with diphenylmethyl halides (e.g., diphenylmethyl chloride) in anhydrous tetrahydrofuran (THF) under reflux conditions with a base like sodium hydride (NaH) to deprotonate the pyrrolidine nitrogen . Continuous flow reactors may enhance scalability and purity by minimizing side reactions . Key parameters include stoichiometric control (1:1.2 molar ratio of pyrrolidine to diphenylmethyl halide) and inert atmosphere (N₂/Ar) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure, with characteristic peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for N–CH₂ groups) and diphenylmethyl moiety (δ 7.2–7.4 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 238.16 for C₁₇H₁₉N) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -CF₃, -Br) to the phenyl rings to modulate lipophilicity and target binding. For example, 1-(3-Bromo-5-trifluoromethylbenzyl)-pyrrolidine shows increased affinity for serotonin receptors compared to the parent compound .

- Bioassays : Conduct competitive binding assays (e.g., radioligand displacement) against GPCRs or ion channels. Tabulate IC₅₀ values to compare analogs:

| Analog | Target Receptor | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | 5-HT₂A | 450 | |

| 1-(3-Bromo-5-CF₃-benzyl) | 5-HT₂A | 120 |

- Computational Docking : Use molecular dynamics (MD) simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic Variability Analysis : Compare experimental conditions (e.g., cell lines, assay pH, incubation time). For instance, discrepancies in IC₅₀ values may arise from differences in HEK293 vs. CHO-K1 cell membrane receptor density .

- Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA guidelines. Adjust for batch effects (e.g., solvent used: DMSO vs. ethanol) .

- Orthogonal Validation : Confirm activity via complementary assays (e.g., calcium flux for GPCRs and cAMP ELISA for downstream signaling) .

Q. How can computational chemistry predict the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic hotspots (e.g., N-demethylation or aromatic hydroxylation) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–H bonds to identify sites prone to cytochrome P450 oxidation .

- Microsomal Stability Assays : Validate predictions using rat liver microsomes (RLM) with LC-MS/MS quantification of parent compound depletion .

Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

- Methodological Answer :

- Rodent Models :

- For Anxiolytic Activity : Elevated plus maze (EPM) in Sprague-Dawley rats (dose range: 1–10 mg/kg, i.p.) .

- For Cognitive Effects : Morris water maze (MWM) in C57BL/6 mice to assess spatial memory .

- Pharmacokinetics : Conduct IV/PO bioavailability studies with plasma sampling at 0.5, 1, 2, 4, 8, 12, 24 h. Calculate AUC and half-life (t₁/₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.